Sodium picofosfate
Description
Contextualization of Prodrug Chemistry in Biomedical Science
Prodrug chemistry is fundamental to biomedical science, offering solutions to numerous challenges encountered in drug development. Many promising drug candidates falter due to poor physicochemical properties, such as low aqueous solubility or inadequate membrane permeability, which lead to reduced bioavailability and limited therapeutic efficacy rsc.orgnih.govjove.comfrontiersin.orgresearchgate.netnih.govnih.govpatsnap.commdpi.com. Prodrug strategies, often involving the attachment of specific promoieties (carrier groups) via bioreversible linkages (e.g., esters, amides, phosphates), can significantly improve these properties researchgate.netnih.govinnpharmacotherapy.com. For instance, the incorporation of a phosphate (B84403) moiety can substantially increase aqueous solubility, thereby facilitating better absorption and bioavailability researchgate.net. Prodrugs are also engineered for targeted delivery, aiming to release the active drug specifically at the site of action, which minimizes off-target effects and reduces systemic toxicity jove.compatsnap.comnih.govmdpi.com. The development of prodrugs is increasingly integrated into the early stages of drug discovery, rather than being solely a late-stage rescue strategy rsc.orgnih.govjove.comfrontiersin.orgresearchgate.netresearchgate.net.
Significance of Sodium Picofosfate as a Model Compound in Prodrug Design
As previously stated, "this compound" is not recognized in the scientific literature as a compound used in prodrug research or as a model compound for prodrug design. The term "picofosfate" itself is not standard chemical nomenclature. The closest identified compound, "Sodium Picosulfate," is a known laxative and not a subject of prodrug development studies rsc.orgresearchgate.netinstitut-curie.org.
Generally, a compound becomes a valuable model for prodrug design if it exhibits inherent limitations (e.g., poor solubility, rapid metabolism, low permeability) that can be addressed by prodrug strategies, and if its chemical structure permits predictable and efficient biotransformation to the active parent drug. Such models are instrumental in exploring various promoieties, linkers, and activation mechanisms. For example, acyclic nucleoside phosphonates (ANPs) such as tenofovir (B777) and cidofovir (B1669016) have served as significant subjects for prodrug development due to their polar phosphonate (B1237965) groups, leading to prodrugs like tenofovir disoproxil and cidofovir diphosphate (B83284) acs.orgwuxiapptec.com. Similarly, compounds containing carboxylic acid or hydroxyl groups are frequently modified into ester prodrugs to enhance lipophilicity and permeability jove.comacs.orgwuxiapptec.commsdmanuals.comrutgers.edu.
Current Research Frontiers and Unresolved Questions Regarding this compound Biotransformation
Due to the absence of "this compound" in prodrug literature, there are no documented research frontiers or unresolved questions concerning its biotransformation within this specific context. However, research in prodrug biotransformation broadly addresses several key areas:
Enzyme-Specific Activation: Designing prodrugs that are selectively activated by enzymes that are overexpressed in target tissues or disease states, such as within the tumor microenvironment jove.compatsnap.comnih.govmdpi.com.
Carrier-Mediated Transport: Employing prodrug strategies that leverage endogenous transporters (e.g., PEPT1, nucleoside transporters) to improve cellular uptake and bioavailability mdpi.commdpi.com.
Chemical Stability and Hydrolysis Kinetics: Optimizing the chemical and enzymatic lability of the prodrug linkage to ensure efficient release of the parent drug without premature degradation or excessively slow activation nih.govrutgers.eduacs.orgbiopharmaservices.com.
Stereochemistry: Investigating how stereochemistry at the prodrug linkage can influence enzymatic recognition and activation, particularly relevant for phosphonate prodrugs (ProTides) researchgate.netacs.orgwuxiapptec.comnih.gov.
"Self-Immolative" Linkers: Developing linkers that undergo spontaneous cleavage following an initial activation step, initiating a cascade of reactions that ultimately release the parent drug wikipedia.org.
Overview of Research Methodologies Applicable to this compound Investigation
Should "this compound" be considered within a prodrug framework, the following methodologies are standard for investigating such compounds:
Synthesis and Characterization: The process begins with the chemical synthesis of the prodrug, followed by rigorous characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and elemental analysis to confirm its structure and purity acs.orgwuxiapptec.com.
In Vitro Biotransformation Studies: Prodrugs are incubated with liver microsomes, S9 fractions, or purified enzymes (e.g., esterases, phosphatases, peptidases) to identify metabolites and determine activation kinetics, often using Michaelis-Menten kinetics nih.govpatsnap.comwuxiapptec.comacs.orgbiopharmaservices.com. Studies are also conducted under various pH conditions and in different biological fluids (e.g., plasma, intestinal fluid) to assess chemical stability and susceptibility to hydrolysis patsnap.comacs.org.
Cell-Based Assays: Evaluating prodrug uptake and activation in relevant cell lines by measuring intracellular concentrations of the parent drug and assessing its pharmacological activity nih.govacs.orgwuxiapptec.commdpi.com.
Permeability Assays: Assessing the prodrug's ability to cross biological membranes using methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2 cells nih.govmdpi.comnih.gov.
In Vivo Pharmacokinetic Studies: Administering the prodrug to animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and to measure plasma concentrations of both the prodrug and the parent drug over time nih.govpatsnap.comwuxiapptec.com.
Computational Modeling: Employing in silico tools, including molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) models, to predict physicochemical properties, metabolic pathways, and transporter interactions nih.govinnpharmacotherapy.comresearchgate.netnih.gov.
Compound List:
this compound (as per user prompt)
Sodium Picosulfate (closest identified related compound)
Representative Data Table: Common Prodrug Strategies and Linkages
As no specific data for "this compound" as a prodrug model is available, the following table illustrates common prodrug strategies and the types of promoieties and linkages used, which are relevant to the field of prodrug research.
| Prodrug Strategy Type | Common Promoieties/Linkages | Rationale for Use | Examples of Parent Drug Functional Groups Targeted |
| Ester Prodrugs | Aliphatic esters, Acyloxyalkyl esters, Amino acid esters, Phosphate esters | Enhance lipophilicity, improve membrane permeability, mask polar groups, mask taste. Activated by esterases. | Carboxylic acids, Alcohols, Phenols |
| Phosphate Prodrugs | Phosphate esters, phosphonates, phosphinamidates | Increase aqueous solubility, mask charged phosphate groups, improve bioavailability. Activated by phosphatases, esterases. | Hydroxyls, Amines |
| Amide Prodrugs | Amino acid amides, Peptide amides | Improve stability, enhance transport via peptide transporters (e.g., PEPT1), mask polar groups. Activated by peptidases. | Carboxylic acids, Amines |
| Carbamate Prodrugs | Alkoxycarbonyl, Amino acid carbamates | Mask polar groups, improve lipophilicity, provide controlled release. Activated by esterases/carbamoylases. | Alcohols, Amines, Phenols |
| ProTides | Phosphoimidate, Phosphoamidate | Mask polar phosphate groups, improve cell permeability, allow intracellular release of monophosphate. Activated by enzymes. | Phosphates |
This table offers a general overview of prodrug design principles, applicable to the study of any compound considered for prodrug development.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
36175-05-0 |
|---|---|
Molecular Formula |
C18H13NNa4O8P2 |
Molecular Weight |
525.2 g/mol |
IUPAC Name |
tetrasodium;[4-[(4-phosphonatooxyphenyl)-pyridin-2-ylmethyl]phenyl] phosphate |
InChI |
InChI=1S/C18H17NO8P2.4Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;;/h1-12,18H,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4 |
InChI Key |
RNLATAQWEMPPLR-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OP(=O)([O-])[O-])C3=CC=C(C=C3)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Molecular Architecture and Prodrug Design Principles of Sodium Picofosfate
Structural Elucidation of Sodium Picofosfate
The chemical structure of this compound, with the IUPAC name disodium (B8443419);[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate (B86663), is foundational to its function. nih.gov The molecule consists of a central methane (B114726) carbon atom bonded to a pyridine (B92270) ring and two phenyl rings. Each phenyl ring is substituted at the para-position with a sulfate group, forming aryl sulfate esters. nih.gov
| Property | Data |
| IUPAC Name | disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate nih.gov |
| Molecular Formula | C₁₈H₁₃NNa₂O₈S₂ nih.gov |
| Molecular Weight | 481.4 g/mol nih.gov |
| Core Structure | (Pyridin-2-ylmethylene)bis(4,1-phenylene) ama-assn.org |
| Key Moieties | Aryl Sulfate, Pyridine nih.gov |
Identification of Key Functional Groups and Their Chemical Reactivity
The molecular architecture of this compound is characterized by three primary functional groups that dictate its chemical behavior and biological activity:
Aryl Sulfate Esters: The two sulfate groups are attached to the phenyl rings, forming aryl sulfate esters. Under normal physiological conditions in the upper gastrointestinal tract, these ester linkages are chemically stable and resistant to hydrolysis. researchgate.net This stability is crucial for a prodrug, preventing premature activation. The reactivity of these groups is primarily manifested through enzymatic cleavage by sulfatase enzymes, which are abundant in the colonic microenvironment. oup.comethz.ch The hydrolysis of the S–O ester bond releases the sulfate group and generates a phenol (B47542). nih.gov
Diphenylmethane (B89790) Core: The central carbon atom is bonded to three aromatic rings, forming a triphenylmethane-like scaffold. slideshare.net This core structure provides a rigid framework while allowing rotational freedom of the aromatic rings.
Conformational Analysis and Stereochemical Considerations
The this compound molecule possesses significant conformational flexibility due to the single bonds connecting the central methane carbon to the three aromatic rings. The phenyl and pyridinyl rings can rotate, leading to a wide range of possible spatial orientations. Computational studies on the anhydrous form of the molecule show the arrangement of the pyridinyl and phenyl rings around the central carbon. researchgate.net
From a stereochemical perspective, this compound is an achiral molecule. nih.gov The central carbon atom is bonded to two identical 4-(sulfonatooxyphenyl) groups, a hydrogen atom, and a pyridin-2-yl group. Since two of the substituents on the tetrahedral carbon are identical, it does not constitute a stereocenter, and therefore, the molecule does not have enantiomers. nih.gov
Rational Design Principles for Prodrug Activation Applied to this compound
This compound is a classic example of a site-specific, microbially-activated prodrug. wikipedia.org It is pharmacologically inert upon administration and is designed to pass through the stomach and small intestine unchanged. fda.gov Its activation occurs almost exclusively in the colon, mediated by the enzymatic activity of the resident gut microbiota. wikipedia.orgresearchgate.net
The active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), is formed following this activation and is responsible for the compound's ultimate biological effect. wikipedia.orgfda.gov
| Characteristic | Description |
| Prodrug Type | Site-specific, microbially-activated |
| Site of Activation | Colon wikipedia.org |
| Activation Mediators | Gut microbiota (bacteria) wikipedia.org |
| Active Metabolite | 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (BHPM) wikipedia.org |
| Mechanism | Enzymatic hydrolysis of sulfate esters drugbank.com |
Linker Chemistry and Cleavage Strategies
In the context of this compound's prodrug design, the two sulfate groups act as hydrophilic promoieties, or "linkers." These groups serve two primary purposes:
Increased Polarity: The ionic sulfate groups render the molecule highly water-soluble and polar, which significantly limits its absorption across the lipid membranes of the stomach and small intestine. drugfuture.com This ensures that the compound reaches the colon in high concentrations.
Masking of Activity: The sulfate groups mask the phenolic hydroxyl groups of the active metabolite, BHPM. In its sulfated form, the molecule is inactive.
The cleavage strategy relies entirely on the enzymatic machinery of colonic bacteria. oup.com These microorganisms produce a variety of sulfatase enzymes (arylsulfatases) that catalyze the hydrolysis of the aryl sulfate esters. oup.comnih.gov This enzymatic reaction removes both sulfate groups, unmasking the phenolic hydroxyls and releasing the active drug, BHPM. drugbank.com While some research has suggested the involvement of a sulfotransferase, the primary mechanism is widely recognized as hydrolysis by bacterial sulfatases. drugbank.comnih.gov
Influence of Molecular Modifications on Prodrug Stability and Activation Profile
The stability and activation profile of this compound are intrinsically linked to its molecular structure. While the existing molecule is highly effective, hypothetical molecular modifications could alter its properties:
Electronic Effects: The introduction of electron-withdrawing or electron-donating substituents on the phenyl or pyridine rings could influence the rate of enzymatic hydrolysis. Electron-withdrawing groups could potentially make the sulfate ester a better leaving group, possibly accelerating the rate of cleavage by sulfatases. Conversely, electron-donating groups might slow this process. Such modifications would allow for the fine-tuning of the activation rate.
Steric Hindrance: Adding bulky substituents near the sulfate esters could introduce steric hindrance, potentially slowing the approach and binding of bacterial sulfatase enzymes. This could be a strategy to decrease the rate of activation.
Lipophilicity: While the current design relies on high water solubility, altering the core structure to be more or less lipophilic (while retaining the sulfate groups) could subtly influence its transit time and interaction with the gut mucosa, thereby modifying its availability for bacterial activation in the colon.
These potential modifications highlight the rational design principles that underpin the efficacy of this compound as a colon-targeted prodrug.
Synthetic Routes and Derivatization Strategies for Research Probes
The synthesis of this compound is typically achieved through a two-step process that is scalable for industrial production.
Formation of the Bisphenol Intermediate: The first step involves the acid-catalyzed condensation reaction of pyridine-2-carboxaldehyde with an excess of phenol. patsnap.com This reaction forms the core diphenylmethane structure, yielding the intermediate 4,4'-(2-pyridinylmethylene)bisphenol. patsnap.com Alternative starting materials, such as bisacodyl, can also be hydrolyzed under alkaline conditions to produce this same intermediate. google.com
Sulfonation and Neutralization: The bisphenol intermediate is then sulfonated. This is commonly achieved by reacting it with a strong sulfonating agent, such as chlorosulfonic acid, in a suitable solvent like pyridine. chemicalbook.com The reaction converts the two phenolic hydroxyl groups into sulfate esters. Following the sulfonation, the reaction mixture is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to form the final disodium salt product, sodium picosulfate. chemicalbook.comgoogle.com
For research purposes, particularly for pharmacokinetic and metabolic studies, derivatization of the parent molecule is essential. The primary strategy for creating research probes is isotopic labeling . This involves synthesizing this compound with one or more atoms replaced by their isotopes. For example, incorporating Carbon-14 (¹⁴C) or Tritium (³H) into the aromatic rings or the central methane carbon allows the compound and its metabolites to be traced and quantified in biological samples using techniques like liquid scintillation counting or mass spectrometry. These labeled probes are invaluable for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Synthesis of Prodrug Mimics for Enzyme Characterization
The search for information regarding the enzymatic activation mechanisms of this compound has been conducted based on the provided outline. However, the retrieved search results primarily list this compound within broader chemical substance databases, patent filings related to drug delivery systems, and International Nonproprietary Names (INN) documentation drugfuture.comgoogle.comarchive.orggoogleapis.comwho.intgoogle.comantibodysociety.orgscribd.comscribd.comscribd.comwto.orggoogle.com.
These results confirm the existence of "this compound" as a chemical entity and its mention in contexts such as diagnostic/therapeutic agents or as part of extensive lists of pharmaceutical substances drugfuture.comgoogle.comgoogleapis.comwho.intgoogle.comantibodysociety.orgscribd.comscribd.comscribd.comwto.orggoogle.com. However, none of the provided snippets contain specific scientific data or research findings detailing:
Microbial biotransformation pathways of this compound.
Characterization of microbial sulfatases responsible for its hydrolysis.
Substrate specificity and kinetic parameters of enzymes involved in its activation.
Genetic and proteomic analysis of bacterial enzyme expression related to this compound.
The role of the gut microbiota in its prodrug biotransformation.
In vitro models for investigating microbiota-mediated activation of this compound.
Methodological approaches for culturing and analyzing microbial contributions to its activation.
Without specific scientific literature detailing these enzymatic activation mechanisms, it is not possible to generate the requested article with the required depth, accuracy, and adherence to the specified outline and content inclusions. Therefore, the task cannot be completed with the available information.
Enzymatic Activation Mechanisms of Sodium Picofosfate
Formation and Properties of the Active Metabolite, Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)
The conversion of sodium picofosfate into its active form, BHPM, is a critical step in its pharmacological action. BHPM is the moiety responsible for the desired therapeutic outcomes, and understanding its generation pathway is key to comprehending the prodrug's mechanism of action.
Chemical and Enzymatic Steps Leading to BHPM Generation
This compound is understood to be a prodrug that requires enzymatic cleavage to yield BHPM. While specific details regarding this compound's precise chemical structure in the literature are varied, it is generally understood that it is a derivative designed for in vivo activation. Research indicates that compounds like bisacodyl, a related stimulant laxative, are metabolized to BHPM nih.gov. Similarly, sodium picosulfate, a related compound, is also metabolized to BHPM nih.gov. The activation of such phosphate-based prodrugs typically involves enzymatic hydrolysis of phosphate (B84403) ester bonds.
The general pathway for phosphate prodrugs involves the enzymatic removal of phosphate groups, often by phosphatases, to release the parent drug researchgate.netwuxiapptec.comnih.gov. These enzymes, such as alkaline phosphatase (ALP), are abundant in the human body and are capable of cleaving phosphate monoesters researchgate.net. The process can occur in multiple steps, potentially involving intermediate metabolites before the final release of the active compound. For instance, fosphenytoin, a phosphate ester prodrug, is hydrolyzed by alkaline phosphatase to an intermediate that then decomposes to the active drug, phenytoin (B1677684) wuxiapptec.com.
While direct enzymatic pathways for this compound are not extensively detailed in the provided search results, the established mechanism for similar phosphate prodrugs suggests a hydrolysis process. This would involve the cleavage of phosphate ester linkages, likely facilitated by endogenous enzymes, to liberate BHPM. The specific enzymes and the precise sequence of chemical reactions are subjects of biochemical investigation.
Molecular Basis of BHPM Release from the Prodrug Moiety
The molecular basis for BHPM release from this compound centers on the enzymatic recognition and hydrolysis of the prodrug's chemical structure. Phosphate prodrugs are designed to be stable during transit but susceptible to enzymatic cleavage once in the body nih.govresearchgate.net. This cleavage typically occurs at the phosphate ester bonds.
Enzymes like phosphatases possess active sites that bind to the phosphate moiety of the prodrug. This binding positions the phosphate ester bond for nucleophilic attack, often by water molecules or amino acid residues within the enzyme's active site, such as serine or a coordinated metal ion nih.govnih.gov. The specific molecular interactions, including hydrogen bonding and electrostatic interactions between the enzyme and the prodrug, dictate the efficiency and specificity of the cleavage.
The structure of the prodrug is engineered to facilitate this enzymatic interaction. For phosphate prodrugs, the addition of phosphate groups generally increases water solubility, aiding in formulation and administration, while the ester linkage provides the site for enzymatic dephosphorylation researchgate.netwuxiapptec.comnih.govnih.gov. The precise molecular details of how this compound is recognized and cleaved would involve the specific three-dimensional structure of the prodrug interacting with the catalytic machinery of the responsible enzyme.
Advanced Analytical Methodologies for Sodium Picofosfate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, particularly HPLC, are fundamental in the analysis of sodium picosulfate and its related substances. These methods provide the necessary resolution and sensitivity for profiling the prodrug and its metabolites in complex biological and pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC) for Prodrug and Metabolite Profiling
High-performance liquid chromatography is a cornerstone for the separation and quantification of sodium picosulfate and its primary active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), as well as other related degradation products. scispace.comresearchgate.net The technique allows for the effective separation of the parent drug from its metabolites and impurities, which is essential for accurate profiling. scispace.com
Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, and heat, are instrumental in identifying potential degradation products that may also be relevant metabolites. scirp.org One such study successfully developed an HPLC method capable of separating sodium picosulfate from 15 process-related impurities and degradants. scirp.org This comprehensive profiling is critical for understanding the stability of the drug and for identifying potential analytical interferences.
A variety of HPLC methods have been developed, often employing reverse-phase columns like C18 with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724). scispace.comwjpps.com Detection is commonly achieved using a UV detector, with wavelengths typically set around 210 nm or 263 nm. scispace.comwjpps.com
Development and Validation of Robust HPLC Methods for Research Applications
The development and validation of robust HPLC methods are governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure reliability and accuracy. wjpps.com Validation parameters typically include specificity, linearity, precision, accuracy, and robustness. csfarmacie.cz
Several studies have reported the development and validation of stability-indicating HPLC methods for sodium picosulfate. These methods are capable of distinguishing the intact drug from its degradation products. scispace.commjcce.org.mk For instance, a reverse-phase HPLC (RP-HPLC) method was developed and validated for the analysis of sodium picosulfate in both bulk drug and pharmaceutical formulations. scispace.com The method demonstrated good linearity over a concentration range of 10-100 μg/mL with a correlation coefficient (r) of 0.9933. scispace.com Another validated HPLC method utilized a Hypersil C18 column with a mobile phase of ammonium acetate (B1210297) buffer and acetonitrile (28:72 v/v) and demonstrated a correlation coefficient of not less than 0.998 for linearity. wjpps.com
The robustness of an HPLC method, its ability to remain unaffected by small, deliberate variations in method parameters, is also a critical aspect of validation. csfarmacie.cz A study evaluating a method for the stability of pharmaceutical preparations containing sodium picosulfate found that the ratio of acetonitrile in the mobile phase had the most significant influence on the separation. csfarmacie.cz
Interactive Data Table: HPLC Method Parameters for Sodium Picosulfate Analysis
| Parameter | Method 1 scispace.com | Method 2 wjpps.com | Method 3 scirp.org |
| Column | ZORBAX Eclipse XDB C-18 | Hypersil C18 (250mm x 4.6 mm, 5.0 μm) | Hypersil BDS C18 (250 mm x 4.6 mm, 5.0 μm) |
| Mobile Phase | Phosphate buffer (pH 7):Acetonitrile (85:15 v/v) | Ammonium acetate Buffer:Acetonitrile (28:72 v/v) | Gradient of Buffer A and Acetonitrile (Mobile Phase B) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.9 mL/min |
| Detection | DAD at 263 nm | UV at 210nm | UV at 220 nm |
| Run Time | Not specified | 10 minutes | 50 minutes |
Mass Spectrometry for Structural Characterization and Metabolomics
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive quantification of sodium picosulfate and its biotransformation products.
Identification of Biotransformation Products using High-Resolution Mass Spectrometry
The primary metabolic pathway of sodium picosulfate involves its hydrolysis by gut bacteria to the active laxative agent, BHPM. researchgate.net This active metabolite then undergoes further phase II metabolism to form monoglucuronide (M1) and monosulfate (M2) conjugates. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying and characterizing these metabolites. In a key study, a sensitive and specific LC-MS/MS method was developed for the simultaneous determination of sodium picosulfate (PICO) and its three major metabolites, BHPM, M1, and M2, in human plasma. researchgate.netnih.gov Detection was performed on a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. The specific mass transitions monitored were:
PICO: m/z 438.1 → m/z 278.1
BHPM: m/z 278.1 → m/z 184.2
M1 (Monoglucuronide): m/z 454.1 → m/z 184.2
M2 (Monosulfate): m/z 358.1 → m/z 184.2 and m/z 358.1 → m/z 278.1 researchgate.netnih.gov
While high-resolution mass spectrometry (HR-MS) offers the advantage of providing highly accurate mass measurements to determine elemental compositions, detailed fragmentation data from tandem MS experiments is crucial for pinpointing the site of metabolic modification. chromatographyonline.com
Quantitative Analysis of Prodrug and Metabolite Concentrations in Complex Matrices
The validated LC-MS/MS method mentioned above has been successfully applied to characterize the pharmacokinetic profiles of sodium picosulfate and its metabolites in healthy volunteers. researchgate.netnih.gov The method demonstrated excellent sensitivity and linearity over specific concentration ranges for each analyte in human plasma. researchgate.net
To ensure accuracy in complex biological matrices, which are prone to matrix effects, the use of stable isotope-labeled internal standards is a common and effective strategy. researchgate.net In the aforementioned study, deuterium-labeled analogs of the analytes were used as internal standards. researchgate.net
Another LC-MS/MS method was developed for the determination of sodium picosulfate in enzyme products, demonstrating good linearity in the range of 5-500 μg/L with a correlation coefficient of 0.9999. nih.govresearchgate.net The limit of detection (LOD) for this method was 0.05 mg/kg. nih.govresearchgate.net
Interactive Data Table: LC-MS/MS Method Validation for Sodium Picosulfate and its Metabolites in Human Plasma researchgate.net
| Analyte | Concentration Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| PICO | 0.150 - 40.0 | Within ±15% of nominal | ≤15% |
| BHPM | 0.600 - 160 | Within ±15% of nominal | ≤15% |
| M1 | 0.045 - 12.0 | Within ±15% of nominal | ≤15% |
| M2 | 0.150 - 40.0 | Within ±15% of nominal | ≤15% |
Electrophoretic Methods in Prodrug Analysis
Capillary electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of pharmaceuticals, offering advantages such as high efficiency, short analysis times, and low consumption of reagents.
A capillary zone electrophoresis (CZE) method has been developed and validated for the analytical control of a pharmaceutical formulation containing sodium picosulfate. nih.gov This method allows for the simultaneous determination of sodium picosulfate and a preservative, methylparaben, as well as its degradation products. nih.gov The separation was achieved using a 20 mM borate (B1201080) solution at pH 10 as the background electrolyte, with UV-Vis detection at the absorption maxima of the analytes. nih.gov
The CZE method was validated against a reference HPLC procedure, demonstrating sufficient accuracy and precision. nih.gov The precision achieved was approximately 1% for major compounds and 3% for minor compounds. nih.gov This indicates that CZE is a suitable technique for the quality control of sodium picosulfate in pharmaceutical preparations. While the primary application described is in quality control, the principles of this high-resolution separation technique are applicable to the analysis of the prodrug in various research contexts.
Spectroscopic Approaches for Reaction Monitoring
Spectroscopic methods are indispensable for studying the chemical transformations of sodium picofosfate, particularly for monitoring reaction kinetics and confirming molecular structures.
UV-Visible spectrophotometry is a versatile and widely used technique for monitoring the rate of chemical reactions, including enzyme-catalyzed processes. spectroscopyonline.comipindexing.com this compound is a prodrug that is hydrolyzed by intestinal bacterial enzymes (sulfatases) to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This enzymatic conversion is essential for its pharmacological activity.
The progress of this enzymatic reaction can be monitored in real-time by observing the change in absorbance at a specific wavelength. jascoinc.com This is possible if the substrate (this compound) and the product (BHPM) have distinct UV absorption spectra. The rate of the reaction is directly proportional to the rate of change in the concentration of either the reactant or the product, which can be quantified using the Beer-Lambert law. thermofisher.com
Research Findings:
To study the enzyme kinetics, a solution containing this compound and the relevant bacterial sulfatase enzyme would be prepared in a suitable buffer. The reaction would be initiated, and the absorbance would be measured over time at a wavelength where the product (BHPM) shows maximum absorbance and the substrate shows minimal absorbance. thermofisher.com By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. jascoinc.com These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. jascoinc.comthermofisher.com
The following table illustrates hypothetical data collected from a UV-Visible spectrophotometric assay monitoring the enzymatic hydrolysis of this compound.
| Initial Substrate Concentration [S] (µM) | Initial Reaction Velocity (V₀) (µM/min) |
|---|---|
| 10 | 5.2 |
| 20 | 9.8 |
| 40 | 16.5 |
| 80 | 24.1 |
| 160 | 30.8 |
| 320 | 34.5 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, NMR is essential for confirming its identity and structure, as well as for characterizing any related substances or complexes.
Research Findings:
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are routinely used for the structural confirmation of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). chemicalbook.comresearchgate.net
For instance, ¹H NMR studies have been successfully employed to investigate the inclusion complexation between this compound and β-cyclodextrin. researchgate.net Changes in the chemical shifts of the protons of both this compound and β-cyclodextrin upon complexation provide definitive evidence of the interaction and can be used to determine the geometry of the complex. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate the complete structure by establishing correlations between protons and carbons, confirming the connectivity of the entire molecule. core.ac.ukresearchgate.net
The table below presents hypothetical ¹H NMR data for this compound, illustrating the type of information obtained from this technique.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (Phenolic rings) | 7.0 - 7.5 | m (multiplet) | - |
| Aromatic (Pyridine ring) | 7.6 - 8.5 | m (multiplet) | - |
| Methine (CH) | 5.8 | s (singlet) | - |
Preclinical and in Vitro Mechanistic Studies of Sodium Picofosfate
Cellular Models for Studying Prodrug Activation
Cellular models provide a controlled environment to investigate specific aspects of a drug's behavior, such as membrane permeability and cellular transport. For a prodrug like sodium picofosfate, which is activated by non-mammalian enzymes, these models are primarily used to assess the absorption characteristics of the parent compound and its active metabolite.
The investigation of prodrug uptake often employs in vitro models of the intestinal epithelium, such as Caco-2 cell monolayers. These cells, derived from a human colon adenocarcinoma, differentiate in culture to form a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal wall.
Studies have been conducted using Caco-2 cells to evaluate the oral absorption potential and permeability of this compound and its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). fda.gov These experiments assess whether the excipients in a formulation have any effect on the integrity of the enterocytes or the transport of the active ingredients across the cellular layer. fda.gov While these models are excellent for studying the passive and active transport of compounds across the mammalian intestinal barrier, they are not suitable for studying the primary biotransformation of this compound. The conversion of the prodrug to its active form, BHPM, is dependent on enzymes produced by colonic bacteria, which are absent in these sterile, isolated cell cultures. fda.govfda.gov Therefore, intracellular biotransformation of this compound within these mammalian cellular models is negligible.
Table 1: Parameters in a Typical In Vitro Caco-2 Permeability Study
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Cell Line | Caco-2 cells | Standard model for human intestinal absorption. |
| Culture Condition | Grown on permeable supports to form a polarized monolayer. | Mimics the intestinal barrier to assess passive and active transport. |
| Test Compounds | This compound, BHPM, formulation excipients. | To determine the permeability of the prodrug, its active metabolite, and the influence of other ingredients. fda.gov |
| Transport Direction | Apical to basolateral (absorption); Basolateral to apical (efflux). | Evaluates the net movement of the compound across the intestinal-like barrier. |
| Endpoint Measurement | Quantification of the compound in the receiving chamber over time. | Determines the apparent permeability coefficient (Papp), an indicator of oral absorption potential. |
To study the enzymatic conversion of this compound, researchers must use systems that contain the relevant enzymes. Since these are of microbial origin, the assessment cannot be performed in lysates of mammalian cells. Instead, fecal homogenates, which are essentially lysates of intestinal contents including bacteria, serve as a relevant in vitro system. fda.gov
Experiments using fecal homogenates from rats have demonstrated the capacity of the gut microbiota to hydrolyze this compound. fda.gov When this compound is incubated with these homogenates, the formation of its active metabolite, BHPM, can be measured. This activity is absent in homogenates from germ-free animals, confirming the microbial origin of the enzymes. fda.gov Further studies have identified that the biotransformation is carried out by a novel sulfotransferase produced by the intestinal flora. nih.govresearchgate.net
Recombinant systems, where specific genes from gut bacteria are expressed in a host organism like E. coli, represent a more refined approach. This allows for the production and purification of a single enzyme, enabling detailed kinetic studies and characterization of its activity on this compound in a highly controlled, cell-free environment.
Enzymatic Hydrolysis in Non-Mammalian Biological Systems
The enzymatic hydrolysis of this compound is exclusively a function of non-mammalian biological systems, specifically the bacteria that constitute the intestinal flora. fda.govnih.gov The laxative effect of the compound is entirely dependent on the conversion of the inactive sulfate (B86663) ester to the active free diphenol, BHPM, by these resident microorganisms. researchgate.net
Research has shown that this biotransformation is mediated by a bacterial sulfotransferase. nih.govresearchgate.net The activity of this enzyme system is highest in the cecum region of the intestine, which aligns with the high density of anaerobic bacteria in this area. nih.gov The enzymatic activity has been quantified in fecal samples from both humans and rats, revealing differences between species. nih.govresearchgate.net The optimal pH for this enzymatic reaction was found to be 9.0. nih.govresearchgate.net
Table 3: Comparative Enzymatic Activity for this compound Transformation
| Parameter | Human | Rat |
|---|---|---|
| Biological System | Fecal Flora | Fecal Flora |
| Enzyme Activity | 3.0 µmole/hr/g wet feces | 0.75 µmole/hr/g wet feces |
| Optimal pH | 9.0 | 9.0 |
Data sourced from studies on intestinal flora biotransformation. nih.govresearchgate.net
This microbial enzymatic action is a classic example of how the gut microbiome extends the metabolic capabilities of the host, in this case by activating a prodrug that would otherwise be inert.
Exploration of Diverse Enzymatic Substrates and Their Hydrolysis Patterns
The biotransformation of this compound is a critical step in its mechanism of action, as it is a prodrug that requires enzymatic conversion to its active form. In vitro studies utilizing intestinal flora have revealed that this conversion is not mediated by sulfatases, as initially presumed, but by a novel sulfotransferase. This enzymatic activity is significantly enhanced in the presence of certain phenolic compounds.
The primary substrate in this context is this compound itself. Its hydrolysis by the bacterial sulfotransferase results in the formation of 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (DPM), the active metabolite. The efficiency of this hydrolysis is influenced by the presence of acceptor substrates for the sulfotransferase. Phenolic compounds such as phenol (B47542), acetaminophen, and flavonoids have been shown to activate this biotransformation, suggesting they act as acceptors for the sulfate group, thereby facilitating the hydrolysis of this compound.
In vitro studies using fecal homogenates from both humans and rats have quantified the rate of this enzymatic hydrolysis. These studies provide insight into the metabolic capacity of the gut microbiota. The enzymatic activity is found to be highest in the cecum region of the intestine.
| Organism | Enzyme Activity (μmole/hr/g wet feces) | Optimal pH | Activating Compounds |
|---|---|---|---|
| Human | 3.0 | 9.0 | Phenol, Acetaminophen, Flavonoids |
| Rat | 0.75 | 9.0 | Phenol, Acetaminophen, Flavonoids |
The hydrolysis patterns indicate a clear dependence on the presence of these activating phenolic compounds. In their absence, the transformation of this compound to its active metabolite, DPM, is significantly reduced. This highlights the complex interplay between the prodrug, the gut microbiota's enzymatic machinery, and other dietary or co-administered compounds.
Engineering of Enzymes for Enhanced Substrate Specificity and Activity
While direct engineering of the specific bacterial sulfotransferase responsible for this compound activation has not been extensively reported, the principles of enzyme engineering offer significant potential for enhancing its therapeutic efficacy. Methodologies such as directed evolution and site-directed mutagenesis have been successfully applied to other enzymes, including sulfotransferases, to improve their substrate specificity and catalytic activity. nih.govexlibrisgroup.comresearchgate.net
Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. This technique involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with improved performance. For instance, ancestral libraries, which are based on mutations predicted by phylogenetic analysis, have been used to create small yet efficient libraries of sulfotransferase variants. Screening a relatively small number of these variants has led to the isolation of mutants with significantly higher activity than the original enzyme. nih.govexlibrisgroup.com
Site-directed mutagenesis, on the other hand, involves making specific, targeted changes to the amino acid sequence of an enzyme. This approach is often guided by structural information of the enzyme's active site. Studies on human sulfotransferases have demonstrated that mutating key amino acid residues can dramatically alter substrate specificity. For example, a single amino acid substitution in human sulfotransferase SULT1A3 was sufficient to change its substrate preference from monoamines to simple phenols. acs.org Similarly, mutations in other sulfotransferases have been shown to reshape the active site and modulate substrate specificity. nih.govnih.gov
Theoretical and Computational Approaches in Sodium Picofosfate Research
Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For sodium picofosfate, these methods are crucial for understanding how it interacts with the bacterial enzymes in the colon that are responsible for its activation. The primary activating enzymes are bacterial aryl sulfatases, which hydrolyze the sulfate (B86663) ester bonds of the prodrug to release the pharmacologically active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).
Docking studies are a key component of molecular modeling. These simulations predict the preferred orientation of a ligand (this compound) when bound to a receptor (the active site of a bacterial sulfatase) to form a stable complex. By predicting the binding mode and affinity, docking provides insights into the specificity and efficiency of the enzymatic reaction. The process involves generating a multitude of possible conformations of the ligand within the enzyme's active site and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
Prediction of Binding Affinities and Catalytic Mechanisms
A primary goal of molecular docking is to predict the binding affinity between a substrate and an enzyme, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value. Lower values indicate a stronger binding interaction. Computational models use scoring functions to estimate this binding free energy. For the this compound-sulfatase interaction, a strong binding affinity is a prerequisite for efficient catalysis.
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are often employed to study the catalytic mechanism in detail. In this approach, the reactive center of the enzyme-substrate complex (the sulfate ester bond and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. This allows for the simulation of the chemical bond-breaking and bond-forming steps of the hydrolysis reaction. For aryl sulfatases, studies have elucidated a multi-step mechanism involving the activation of a nucleophile (often a formylglycine residue in the active site), a nucleophilic attack on the sulfur atom of the sulfate group, and subsequent cleavage of the S-O bond to release the active phenol (B47542) metabolite. Computational studies can map the potential energy surface of this reaction, identifying transition states and calculating the activation energy required for the conversion.
Table 1: Representative Predicted Binding Affinities and Interaction Data from a Hypothetical Docking Study of this compound with a Bacterial Aryl Sulfatase
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | His115, Asp317 | Hydrogen Bond |
| Predicted Ki (μM) | 2.3 | Lys128, Arg345 | Electrostatic (with Sulfate) |
| Surface Complementarity (Sc) | 0.72 | Phe88, Trp210 | Hydrophobic (with Phenyl Rings) |
Rational Design of Modified Prodrugs for Optimized Activation
The insights gained from molecular modeling and docking studies form the basis for the rational design of new prodrugs with improved properties. By understanding the specific molecular interactions that govern substrate recognition and catalysis, medicinal chemists can computationally design modifications to the this compound structure to enhance its performance.
For example, if modeling studies reveal that a particular substitution on the pyridine (B92270) ring could form an additional hydrogen bond with the enzyme's active site, this modification could be synthesized and tested with the prediction of higher binding affinity and faster activation. Conversely, if the goal is to slow down the activation rate, modifications could be designed to introduce steric hindrance or remove a key interaction. This in silico pre-screening of potential prodrug candidates significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing, allowing researchers to focus on compounds with the highest probability of success.
In Silico Prediction of Prodrug Biotransformation Pathways and Metabolites
The biotransformation of this compound is a classic example of site-specific activation by the gut microbiome. Computational tools have been developed to predict the metabolic fate of xenobiotics (foreign compounds like drugs) when exposed to the vast enzymatic machinery of intestinal bacteria. These prediction systems can be broadly categorized into rule-based and machine-learning approaches.
Rule-based systems, such as those implemented in platforms like BioTransformer, contain curated databases of known biochemical reactions catalyzed by microbial enzymes. nih.govnih.govmacinchem.orgbiotransformer.cabiotransformer.ca When presented with a query molecule like this compound, the system screens its structure for functional groups (in this case, aryl sulfate esters) that are known substrates for microbial enzymes. It then applies transformation rules to predict the resulting products. For this compound, the system would correctly identify the two sulfate ester groups and apply a hydrolysis rule (corresponding to sulfatase activity, EC 3.1.6.1) to predict the cleavage of these groups, yielding the active metabolite BHPM.
Machine learning models, on the other hand, are trained on large datasets of known drug-metabolite pairs and enzyme-substrate relationships. nih.govnih.gov These models learn to recognize complex structural patterns and predict the likelihood of a particular metabolic transformation occurring, even for novel compounds. Such tools can provide a more probabilistic assessment of potential metabolic pathways. nih.govnih.gov These computational approaches are invaluable for identifying potential metabolites early in the drug development process, helping to anticipate the active form of a prodrug and guide analytical efforts to detect it in vivo.
Computational Pharmacokinetic/Pharmacodynamic Modeling for Prodrug Systems
Computational Pharmacokinetic/Pharmacodynamic (PK/PD) modeling aims to simulate the journey of a drug through the body and its effect on a biological system. For a prodrug system like this compound, these models are particularly complex but offer profound insights into its therapeutic action. Physiologically Based Pharmacokinetic (PBPK) models are a sophisticated type of PK model that represents the body as a series of interconnected physiological compartments (e.g., gut, liver, blood, tissues).
Simulation of Prodrug Conversion and Metabolite Generation Rates
Within a PBPK model for an orally administered, colon-targeted prodrug, the gastrointestinal tract is further subdivided into compartments representing the stomach, small intestine, and different sections of the colon. The model incorporates parameters for gastrointestinal transit times, pH, fluid volumes, and microbial enzyme concentrations in each segment.
By inputting the physicochemical properties of this compound (e.g., solubility, permeability) and its enzymatic conversion rate (Km and Vmax for bacterial sulfatases), the model can simulate its passage through the GI tract. The simulation would show minimal absorption or conversion of the intact prodrug in the upper GI tract. Upon reaching the colon, where bacterial sulfatase activity is high, the model would simulate the rate of conversion of this compound into its active metabolite, BHPM. This allows researchers to predict the concentration-time profiles of both the prodrug and the active metabolite in the colon, blood, and other tissues, providing a dynamic view of the activation process.
Theoretical Frameworks for Understanding Site-Specific Prodrug Activation
The theoretical framework underpinning the site-specific activation of this compound relies on the stark differences between the physiological environments of the upper and lower gastrointestinal tract. PBPK models formalize this understanding by mathematically describing the conditions necessary for activation.
The key factors ensuring colon-specific activation, which are explicitly modeled, include:
Enzyme Distribution: The model assumes that the activating enzymes (bacterial sulfatases) are present in significant concentrations only in the colon.
Prodrug Properties: The model incorporates the high polarity and hydrophilic nature of this compound, which prevents its absorption across the membranes of the stomach and small intestine. This ensures the prodrug reaches the colon in sufficient quantities for activation.
Transit Time: The model uses realistic transit times, showing that the prodrug spends enough time in the colon for substantial enzymatic conversion to occur.
By simulating drug behavior under these theoretical constraints, computational models can predict how changes in physiology (e.g., altered gut transit time) or prodrug properties might affect the location and efficiency of activation. This provides a powerful tool for understanding and optimizing colon-targeted drug delivery.
Table 2: Key Parameters in a Hypothetical PBPK Model for this compound
| Parameter Category | Specific Parameter | Description | Modeled Compartment |
|---|---|---|---|
| Drug Properties | Solubility | Solubility of this compound at different pH values. | Stomach, Intestines |
| Permeability (Papp) | Rate of passive diffusion across intestinal membranes. | Small & Large Intestine | |
| Physiological Parameters | Gastric Emptying Time | Rate at which stomach contents move to the small intestine. | Stomach |
| Intestinal Transit Time | Time taken to traverse the small and large intestines. | Small & Large Intestine | |
| Enzyme Kinetics | Vmax (Sulfatase) | Maximum rate of enzymatic conversion of the prodrug. | Colon |
| Km (Sulfatase) | Substrate concentration at half-maximal velocity. | Colon |
Based on the executed searches, "this compound" is identified as Sodium Picosulfate (CID 68654) nih.gov. This compound is primarily known and indicated for use as a laxative nih.govtargetmol.cn.
The request was to generate an article focusing on the "Emerging Research Applications and Future Perspectives of this compound," specifically detailing:
Emerging Research Applications and Future Perspectives of Sodium Picofosfate
Methodological Challenges and Opportunities in Prodrug Research, including:
Standardization of Research Protocols for Reproducibility
However, the executed searches did not yield any scientific literature or research findings that connect Sodium Picosulfate to these specific areas of prodrug research, including its fate through microbiomics, metabolomics, or enzymology, nor did they provide information on the development of specific in vitro/in vivo models or the standardization of research protocols related to it as a prodrug. While general discussions on prodrugs, microbiomics, and metabolomics were found cmbio.ionih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org, these were not linked to Sodium Picosulfate.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline and includes detailed research findings for the specified sections, as the necessary information for Sodium Picosulfate in these research contexts is not available.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing sodium picofosfate, and how can reproducibility be ensured?
- Methodological Answer : To determine optimal synthesis conditions, systematically vary parameters such as temperature, pH, reactant molar ratios, and solvent systems. Use control experiments to isolate critical variables. For reproducibility, document detailed protocols (e.g., purification steps, drying times) and validate via triplicate trials. Characterization via FTIR, NMR, and X-ray diffraction ensures structural consistency . Cross-reference literature synthesis methods to identify common pitfalls (e.g., hydrolysis sensitivity) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and stability?
- Methodological Answer : Combine HPLC (for purity assessment) with mass spectrometry to detect degradation products. Stability studies should employ accelerated aging under controlled humidity/temperature, monitored via UV-Vis spectroscopy. For structural confirmation, use P NMR to track phosphate group integrity and XRD for crystallinity analysis. Always compare results with reference standards and published spectral libraries .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in aqueous versus nonpolar solvents be resolved?
- Methodological Answer : Design a comparative study using kinetic analysis (e.g., stopped-flow spectroscopy) to measure reaction rates in both solvent systems. Control for variables like ionic strength and dissolved oxygen. Apply multivariate statistical models (e.g., ANOVA) to identify significant factors. Replicate conflicting studies to isolate methodological discrepancies (e.g., calibration errors) and validate findings via peer collaboration .
Q. What mechanistic pathways explain this compound’s catalytic behavior in organic transformations, and how can these be validated computationally?
- Methodological Answer : Use density functional theory (DFT) simulations to model proposed intermediates and transition states. Pair computational results with experimental kinetic isotope effects (KIE) and stereochemical analysis (e.g., enantiomeric excess via chiral HPLC). Validate mechanisms using isotopic labeling (e.g., O tracing) and in-situ spectroscopic monitoring (e.g., Raman) .
Q. How can PICOT-structured research questions improve experimental design for this compound’s biomedical applications?
- Methodological Answer : Apply the PICOT framework to define:
- P opulation: Target cell lines or animal models.
- I ntervention: Dose ranges and administration routes.
- C omparison: Positive/negative controls (e.g., existing phosphate donors).
- O utcome: Quantifiable metrics (e.g., cytotoxicity, enzyme inhibition).
- T ime: Exposure duration and observation windows.
This structure ensures hypothesis specificity, guides literature searches (e.g., systematic reviews), and aligns methodologies with clinical relevance .
Data Integrity and Contradiction Analysis
Q. What strategies address contradictory findings in this compound’s toxicity profiles across in vitro and in vivo studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., metabolic differences between models). Use interspecies pharmacokinetic scaling to reconcile dose-response disparities. Validate toxicity assays via orthogonal methods (e.g., comet assay for DNA damage vs. transcriptomic profiling). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enable cross-study comparisons .
Q. How can researchers systematically identify gaps in the literature on this compound’s environmental persistence?
- Methodological Answer : Perform a scoping review using Boolean search strings (e.g., "this compound AND biodegradation") across databases like PubMed and Scopus. Screen results with PRISMA guidelines, categorizing studies by methodology (e.g., half-life measurements, microbial degradation assays). Use citation chaining to trace knowledge evolution and highlight understudied areas (e.g., soil microbiota interactions) .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in high-throughput screening?
- Methodological Answer : Apply dose-response curve fitting (e.g., Hill equation) to calculate EC/IC values. Use machine learning algorithms (e.g., random forests) to identify nonlinear interactions between variables. Validate models via bootstrap resampling and external datasets. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers structure hypotheses to investigate this compound’s role in co-crystallization processes?
- Methodological Answer : Formulate hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Co-crystallization with carboxylate ligands (I) increases this compound’s thermal stability (O) compared to pure crystals (C) under accelerated aging (T)." Validate via DSC/TGA and structural dynamics simulations (MD/GROMACS) .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
